Cyclopropanemethanamine, 2-(2,4-difluorophenyl)-
Description
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclopropane ring attached to a methanamine group, with a 2,4-difluorophenyl substituent
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[2-(2,4-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4,6,9H,3,5,13H2 |
InChI Key |
BMWZKXDXLODUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(C=C(C=C2)F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Similar in structure but lacks the cyclopropane ring.
Cyclopropanemethanamine: Lacks the 2,4-difluorophenyl substituent.
2,4-Difluorophenylmethanamine: Similar aromatic substitution but different aliphatic chain.
Uniqueness
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- is unique due to the combination of the cyclopropane ring and the 2,4-difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- can be represented as follows:
- Chemical Formula : CHFN
- Molecular Weight : 171.16 g/mol
- IUPAC Name : 2-(2,4-difluorophenyl)cyclopropanemethanamine
This compound features a cyclopropane ring attached to a difluorophenyl group, which is essential for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of cyclopropane derivatives. Cyclopropanemethanamine analogs have shown significant cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity Testing : In a study assessing the cytotoxicity of cyclopropane derivatives against five human cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa), the most potent derivatives exhibited IC values ranging from 49.79 µM to 113.70 µM .
| Cell Line | Compound | IC (µM) |
|---|---|---|
| RKO | 4r | 60.70 |
| PC-3 | 4r | 49.79 |
| HeLa | 4r | 78.72 |
These results indicate that cyclopropane derivatives can effectively inhibit cell proliferation in specific cancer types.
Leishmanicidal Activity
The compound also demonstrates leishmanicidal activity. In vitro studies against Leishmania mexicana showed that certain cyclopropane derivatives had IC values below 1 µM, comparable to standard treatments like amphotericin B .
| Compound | IC (µM) |
|---|---|
| 4b | 0.15 |
| 4c | 0.19 |
| Amphotericin B | 0.17 |
The biological activity of cyclopropane derivatives can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Cyclopropane derivatives have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
- Study on Anticancer Activity : A research article evaluated various cyclopropane derivatives for their anticancer properties against multiple tumor cell lines. The findings revealed that specific modifications in the cyclopropane structure significantly enhanced cytotoxicity .
- Leishmanicidal Efficacy : Another study focused on the leishmanicidal properties of these compounds, demonstrating their effectiveness at low concentrations against Leishmania species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
